Comprehensive Technical Guide on 1-(6-Chloro-1H-indol-2-yl)ethanone: Chemical Properties, Synthesis, and Applications in Drug Discovery
Comprehensive Technical Guide on 1-(6-Chloro-1H-indol-2-yl)ethanone: Chemical Properties, Synthesis, and Applications in Drug Discovery
Abstract
The compound 1-(6-chloro-1H-indol-2-yl)ethanone (CAS: 709029-93-6) is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and complex alkaloid synthesis. Featuring an electron-rich indole core modulated by an electron-withdrawing C2-acetyl group and a C6-chlorine atom, this scaffold offers multiple orthogonal vectors for late-stage functionalization (LSF). This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, validated synthetic methodologies, and applications in drug development.
Physicochemical Profiling and Structural Causality
The reactivity of 1-(6-chloro-1H-indol-2-yl)ethanone is dictated by the push-pull electronic dynamics of its substituents. Unsubstituted indoles are naturally electron-rich and highly susceptible to electrophilic aromatic substitution at the C3 position. However, the introduction of the C2-acetyl group exerts a strong electron-withdrawing effect via resonance, significantly stabilizing the indole ring against oxidative degradation while increasing the acidity of the N-H proton (pKa ~15).
The C6-chlorine atom provides a mild inductive electron-withdrawing effect, further modulating the electron density of the benzenoid ring. Crucially, this halogen serves as a highly specific handle for palladium- or nickel-catalyzed cross-coupling reactions, allowing researchers to build extended molecular architectures without interfering with the C2 or C3 positions[1].
Quantitative Data Summary
| Property | Value / Description |
| Compound Name | 1-(6-Chloro-1H-indol-2-yl)ethanone |
| CAS Number | 709029-93-6 |
| Molecular Formula | C10H8ClNO |
| Molecular Weight | 193.63 g/mol |
| Appearance | Solid / Crystalline powder |
| Solubility Profile | Soluble in DMF, DMSO, DCM, EtOAc; Poorly soluble in water |
| Key Reactive Sites | C2-Acetyl ( |
Data sourced and verified via [1],.
Divergent Reactivity and Functionalization Pathways
The strategic placement of functional groups on 1-(6-chloro-1H-indol-2-yl)ethanone allows for precise, orthogonal derivatization. Understanding the causality behind these reactivity pathways is critical for designing complex synthetic routes.
- -Carbon Functionalization: The methyl group of the C2-acetyl substituent can be readily enolized using strong bases (e.g., LDA). The resulting enolate can undergo conjugate additions to unsaturated lactams, a key step in the enantioselective synthesis of tetracyclic indole alkaloids like ervitsine[2],[3].
-
C6 Cross-Coupling: The C6-aryl chloride is primed for Suzuki-Miyaura or Buchwald-Hartwig aminations. Because aryl chlorides are generally less reactive than bromides, specialized electron-rich phosphine ligands (e.g., XPhos or RuPhos) are required to facilitate oxidative addition.
-
N-Alkylation: The acidic N-H proton can be deprotonated by bases such as NaH or
, allowing for N-alkylation or N-acylation.
Divergent reactivity pathways of the 1-(6-chloro-1H-indol-2-yl)ethanone scaffold.
Synthetic Methodologies & Self-Validating Protocols
Direct acylation of indoles typically occurs at the C3 position due to its high nucleophilicity. To selectively install an acetyl group at the C2 position, researchers must employ indirect methods. The most robust and scalable approach is the Weinreb Amide Route , starting from 6-chloro-1H-indole-2-carboxylic acid.
Causality of the Weinreb Amide Approach
Reacting an ester or carboxylic acid directly with a Grignard reagent (Methylmagnesium bromide) often leads to over-addition, yielding a tertiary alcohol. By converting the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide), the addition of the Grignard reagent forms a highly stable, 5-membered magnesium chelate intermediate. This chelate traps the molecule, preventing a second equivalent of Grignard from attacking. The ketone is only released upon acidic aqueous workup, ensuring high fidelity and yield.
Synthetic workflow of 1-(6-chloro-1H-indol-2-yl)ethanone via Weinreb amide.
Step-by-Step Protocol: Synthesis of 1-(6-Chloro-1H-indol-2-yl)ethanone
Phase 1: Weinreb Amide Formation
-
Initiation: Charge an oven-dried round-bottom flask with 6-chloro-1H-indole-2-carboxylic acid (1.0 equiv) and anhydrous DMF to create a 0.2 M solution.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv), followed by EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir at room temperature for 15 minutes. Causality: HOBt prevents racemization (if applicable) and accelerates the reaction by forming a highly reactive active ester intermediate.
-
Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) portion-wise. Stir under an argon atmosphere for 12 hours.
-
Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 7:3). The starting acid (
= 0.1) should be completely consumed, replaced by a new UV-active spot ( = 0.4). LC-MS should confirm the target mass ( = 239.0). -
Workup: Quench with water, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl solution (to remove residual DMF) and brine, dry over
, and concentrate in vacuo.
Phase 2: Grignard Addition
-
Preparation: Dissolve the crude Weinreb amide (1.0 equiv) in anhydrous THF (0.1 M) under argon. Cool the reaction vessel to 0 °C using an ice bath.
-
Addition: Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.5 equiv). Causality: A minimum of 2.0 equivalents is strictly required because the first equivalent acts as a base to deprotonate the acidic indole N-H, while the second acts as the nucleophile.
-
Maturation: Stir at 0 °C for 2 hours.
-
Quench & Release: Carefully quench the reaction at 0 °C by slowly adding saturated aqueous
. Causality: The acidic environment breaks the magnesium chelate, collapsing the tetrahedral intermediate to release the target ketone. -
Validation Checkpoint 2: LC-MS analysis of the organic layer must exhibit a dominant peak at
194.0 . NMR should reveal a distinct 3H singlet around 2.6 ppm, confirming the presence of the acetyl methyl group. -
Purification: Extract with EtOAc, dry, and purify via flash chromatography (Silica gel, gradient elution of Hexanes/EtOAc) to yield the pure 1-(6-chloro-1H-indol-2-yl)ethanone[1].
Applications in Medicinal Chemistry
The 2-acetylindole scaffold is a privileged structure in drug discovery, particularly noted for its utility in synthesizing Matrix Metalloproteinase (MMP) inhibitors [4],[5],[6].
MMPs are zinc-dependent endopeptidases implicated in tissue remodeling, metastasis, and inflammation. The 1-(6-chloro-1H-indol-2-yl)ethanone structure is highly effective in this domain due to two primary factors:
-
Hydrophobic S1' Pocket Binding: The indole core mimics the hydrophobic side chains of natural peptide substrates, allowing it to anchor deeply into the S1' specificity pocket of the MMP enzyme. The C6-chlorine atom enhances lipophilicity (LogP) and provides favorable halogen-bonding interactions within the hydrophobic cleft.
-
Zinc-Binding Group (ZBG) Elaboration: The C2-acetyl group serves as a synthetic precursor. Through further derivation (e.g., conversion to a hydroxamic acid or carboxylic acid derivative via haloform reactions or homologation), it is transformed into a potent ZBG that chelates the catalytic
ion in the enzyme's active site, effectively neutralizing the protease[4].
Furthermore, researchers at the University of Barcelona have demonstrated that the enolates of 2-acetylindoles can be utilized in stereocontrolled conjugate additions to synthesize the complex tetracyclic frameworks of indole alkaloids, showcasing the compound's broad utility in both synthetic and medicinal chemistry[2].
References
-
Conjugate Addition of 2-Acetylindole Enolates to Unsaturated Oxazolopiperidone Lactams, University of Barcelona, [Link]
Sources
- 1. 2-chloro-1-(1h-indol-3-yl)ethanone | Sigma-Aldrich [sigmaaldrich.com]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. A biomimetic synthesis of (−)--methylervitsine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scbt.com [scbt.com]
- 5. CAS 4264-35-1: 1-(1H-indol-2-yl)ethanon | CymitQuimica [cymitquimica.com]
- 6. CAS 4264-35-1: 1-(1H-indol-2-yl)ethanone | CymitQuimica [cymitquimica.com]
